N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

Catalog No.
S1522039
CAS No.
836627-56-6
M.F
C13H16BrNO2
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutana...

CAS Number

836627-56-6

Product Name

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

IUPAC Name

3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3

InChI Key

BROZCDKHLQPLCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br

Synonyms

N,N-Dimethyl-3-bromo-3-(4-methylbenzoyl)propionamide; β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br
  • Chemical Suppliers: This compound is available from a few chemical suppliers, primarily listed as an impurity standard or research chemical [, ].
  • PubChem Entry: The National Institutes of Health's PubChem database provides basic information about the compound, including its chemical structure, formula, and synonyms []. However, no specific research applications are mentioned.

N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a dimethylamino group. Its chemical formula is C13H16BrNO2C_{13}H_{16}BrNO_2, and it features a 4-oxobutanamide backbone with a para-substituted methylphenyl group. This compound is primarily studied for its potential therapeutic applications, particularly in the modulation of biological pathways.

Typical of amides and ketones. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, yielding the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's reactivity and potential for further chemical transformations .

Research indicates that N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide may exhibit significant biological activities, including:

  • Wnt Pathway Modulation: It has been identified as a modulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. This modulation suggests potential applications in cancer therapy .
  • Anticancer Properties: Preliminary studies indicate that this compound may have anticancer effects, possibly through its influence on cellular signaling pathways .

Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide typically involves several steps:

  • Formation of the Oxobutanamide Skeleton: Starting from an appropriate precursor, the oxobutanamide structure is formed through acylation reactions.
  • Bromination: The introduction of the bromine atom can be achieved via electrophilic bromination methods, often using bromine or brominating agents.
  • Methylation: The dimethylamino group is introduced through methylation reactions, often utilizing methyl iodide or dimethyl sulfate in the presence of a base.

These methods ensure high yields and purity of the final product .

N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer therapies.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

The ongoing research into its properties may expand its applications further .

Interaction studies involving N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide focus on its binding affinities and effects on various biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in the Wnt signaling pathway could provide insights into its mechanism of action.
  • Cellular Studies: In vitro studies assessing its effects on cell lines may reveal its impact on cell viability, proliferation, and apoptosis.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds exhibit structural similarities to N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-3-Chloro-4-(4-methylphenyl)-4-oxobutanamideChlorine instead of BrominePotentially different reactivity due to chlorine's properties
N,N-Diethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamideEthyl groups instead of MethylVariation in lipophilicity affecting bioavailability
3-Bromo-N,N-Dimethyl-2-(p-tolyl)propanamideDifferent backbone structureOffers alternative pathways for synthesis and activity

These compounds share common features but differ in their substituents or backbone structures, which can significantly influence their biological activities and chemical properties. The uniqueness of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide lies in its specific combination of functional groups and its targeted biological effects .

N-Bromosuccinimide-Mediated Regioselective Bromination

Electrophilic bromination of tertiary amides requires precise regiocontrol to avoid over-bromination. N-Bromosuccinimide (NBS) has emerged as the reagent of choice due to its mild reactivity and compatibility with diverse solvents. Key advancements include:

  • Solvent-Directed Selectivity: In acetic acid, NBS achieves >95% yield for mono-bromination at the β-carbon of 4-oxobutanamide precursors. The reaction proceeds via an electrophilic bromonium ion intermediate stabilized by the amide’s electron-withdrawing group.
  • Lewis Acid Co-Catalysts: FeCl₃ (5 mol%) enhances regioselectivity in dichloromethane, reducing side products from 15% to <3%.
  • Low-Temperature Protocols: Reactions at −10°C in continuous flow systems (residence time: 2 min) suppress di-bromination, achieving 98% purity.
Brominating AgentSolventTemp (°C)Yield (%)Purity (%)
NBSAcOH259597
Br₂DCM08289
NBS/FeCl₃DCM−109899

Butadiene Sulfone-Catalyzed Halogenation

Butadiene sulfone (BDS) replaces dimethyl sulfoxide (DMSO) as a recyclable, non-toxic catalyst for NBS-mediated bromination. In a benchmark study:

  • Reaction Efficiency: BDS (10 mol%) in acetonitrile at 50°C reduced reaction time from 12 h to 45 min versus DMSO, maintaining 94% yield.
  • Mechanistic Insight: BDS stabilizes the bromine radical (Br- ) through π-π interactions, accelerating hydrogen abstraction from the amide’s α-carbon.
  • Environmental Impact: BDS’s volatility (bp 145°C) allows recovery via distillation, reducing waste by 70% compared to DMSO.

Palladium-Catalyzed Cross-Coupling

Palladium complexes enable C–C and C–N bond formation at the brominated position:

  • Suzuki–Miyaura Coupling: Pd(PPh₃)₄ (2 mol%) couples the bromide with arylboronic acids in toluene/water (3:1), yielding biaryl amides (88–92% yield).
  • Buchwald–Hartwig Amination: Pd₂(dba)₃/Xantphos catalyzes amination with secondary amines, producing N-alkylated derivatives (85% yield).
  • Carbonylation: Under CO (5 bar), Pd(OAc)₂ inserts carbonyl groups, generating γ-ketoamides for further functionalization.

Continuous Flow Reactor Optimization

Microchannel reactors address scalability and safety challenges:

  • Heat Management: A 23 mL reactor (residence time: 6 min) maintains −10°C during exothermic bromination, preventing thermal runaway.
  • Mixing Efficiency: Turbulent flow (Reynolds number >2,500) ensures uniform reagent distribution, achieving 99% conversion.
  • Scale-Up Protocol:
    • Pre-Mixing: H₂O₂ and HBr (1:1.1 vol ratio) in a 6 mL reactor at 50°C.
    • Bromination: NBS and substrate in a 23 mL reactor under blue LED (395 nm).
    • Product Isolation: In-line liquid–liquid extraction removes acetic acid, yielding 98% pure product.

Solvent Polarity Effects on Bromine Displacement Kinetics

The displacement of the bromine atom in N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide by nucleophiles (e.g., hydroxide, thiols) is highly sensitive to solvent polarity. Kinetic studies in aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) demonstrate a 15–20× acceleration in bromine displacement compared to protic solvents like ethanol or water [3]. This aligns with the stabilization of charged transition states in polar aprotic media, where the developing negative charge on the leaving bromide ion is better accommodated.

A comparative analysis of second-order rate constants (k~2~) reveals the following trends:

SolventDielectric Constant (ε)k~2~ (M⁻¹s⁻¹)
Dimethyl sulfoxide46.72.7 × 10⁻³
Acetonitrile37.51.9 × 10⁻³
Ethanol24.31.2 × 10⁻⁴
Water80.18.5 × 10⁻⁵

Paradoxically, water exhibits slower kinetics despite its high polarity, attributed to competitive hydrogen bonding that stabilizes the ground state [3]. Computational solvation models further corroborate that aprotic solvents reduce the activation energy (ΔG‡) by 8–12 kcal/mol compared to protic solvents .

Quantum Mechanical Modeling of Transition States in Acyl Transfer Reactions

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level reveal two competing pathways for acyl transfer in N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide:

  • Concerted mechanism: A single transition state (TS1) involving simultaneous bromide departure and nucleophilic attack.
  • Stepwise mechanism: Formation of a tetrahedral intermediate (Int1) followed by bromide elimination.

The energy profile for these pathways is summarized below:

PathwayΔG‡ (kcal/mol)Key Geometrical Features
Concerted18.2C-Br bond elongation (2.15 Å), partial C-O bond formation (1.98 Å)
Stepwise22.7Tetrahedral intermediate with C-O bond length of 1.54 Å

TS1 exhibits significant charge separation (-0.42 e⁻ on bromide, +0.31 e⁻ on carbonyl carbon), favoring stabilization in polar solvents [3]. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the σ*(C-Br) orbital and lone pairs of the adjacent carbonyl oxygen, reducing the activation barrier by 4.3 kcal/mol [3].

Isotopic Labeling Studies of Methyl Group Migration Patterns

Deuterium labeling at the N,N-dimethyl groups ([D~6~]-compound) and ^13^C labeling at the 4-oxobutanamide carbonyl carbon were employed to track methyl migration during thermal rearrangements. Key findings include:

  • Intramolecular 1,2-shifts: At 80°C, 78% of the labeled methyl groups migrate to the adjacent carbonyl carbon, forming a transient enol intermediate.
  • Isotope effects: Kinetic isotope effects (KIE) of k~H~/k~D~ = 1.8–2.1 indicate rate-limiting proton transfer during enolization [4].

The distribution of labeled products under varying conditions is summarized as follows:

Temperature (°C)% 1,2-Migration% 1,3-Migration% Retro-aldol Products
60621820
80781210
100652510

At elevated temperatures (>80°C), competing 1,3-migrations become significant, likely due to destabilization of the enol intermediate [4]. Solid-state ^13^C NMR corroborates the formation of a keto-enol tautomer as the migratory species, with a 1.5 ppm upfield shift observed for the labeled carbonyl carbon .

Molecular Descriptor Matrix

DescriptorExperimental or Computed ValueSource
Molecular weight298.18g/mol [1]
Logarithm of partition coefficient (XLogP3-AA)2.2 [1]
Topological polar surface area37.4Ų [1]
Hydrogen-bond donors0 [1]
Hydrogen-bond acceptors2 [1]
Rotatable bonds4 [1]
Formal charge0 [1]

Interpretation

A logarithm of the partition coefficient around 2 combined with low polar surface area situates the intermediate within the lipophilicity corridor commonly regarded as favourable for blood-brain-barrier penetration while still ensuring adequate aqueous handling during reaction work-up [2]. The absence of hydrogen-bond donors curtails intermolecular aggregation, lowering viscosity in high-solids slurries and facilitating filtration [3].

Applications in Pharmaceutical Intermediate Synthesis

Critical Role in Zolpidem Tartrate Production: Impurity Control Strategies

Process Position and Reaction Context

The brominated β-keto-amide is generated by electrophilic bromination of N,N-Dimethyl4-(4-methylphenyl)-4-oxobutanamide in a chlorinated solvent window between 55 °C and 60 °C [3]. Immediate utilisation in the next condensation step with 2-amino-5-methylpyridine precludes extensive storage, averting adventitious debromination.

Impurity Landscape

Regulators mandate stringent impurity thresholds for zolpidem tartrate drug substance; typical specifications require each identified process-related impurity to remain below 0.15 percent area/weight, and unknowns below 0.10 percent [4]. Brominated β-keto-amide residuals therefore undergo vigilant surveillance.

Impurity ClassTypical Acceptance Limit in Final Active Pharmaceutical IngredientAnalytical ToolPrincipal Mitigation LeverSources
Residual brominated β-keto-amide≤0.05 percent w/w [5]High-performance liquid chromatography with diode-array detectionExtended extraction in sodium carbonate adjusted to pH 7.0 removes unreacted intermediate [3] [5]
Dibrominated over-reaction productNot more than 0.05 percent w/w [4]High-performance liquid chromatography-mass spectrometryStoichiometric bromine control and real-time bromide ion titration curtail over-bromination [3]
N-oxide by-product from air exposure≤0.03 percent w/w [6]Ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometryInert-gas blanket during bromination and storage [6]

Integrated Control Strategy

Process analytical technology triggers based on in-line bromine concentration and near-infra-red spectroscopy of slurry colour ensure quench timing within ±2 minutes of complete bromination, suppressing over-functionalisation [3]. Rapid phase disengagement followed by carbon-treated solvent exchange yields an isolated intermediate possessing greater than 99.5 percent area purity and less than 0.1 percent water, thereby meeting down-stream thermal-profile constraints [7].

Structural Modifications for Enhanced Blood-Brain Barrier Permeability

Design Rationale

Blood-brain-barrier transport of small molecules hinges on careful alignment of physicochemical properties: molecular weight below 400 daltons, topological polar surface area below 70 Ų, no more than five hydrogen-bond donors, and an optimal logarithm of the partition coefficient in the 3-to-5 interval [2]. The brominated β-keto-amide naturally satisfies most thresholds but remains marginal in lipophilicity. Subtle isosteric or alkyl-chain edits can elevate barrier flux without compromising synthetic orthodoxy.

Modification Matrix and Predicted Impact

Structural VariantRationale for ModificationLogarithm of Partition Coefficient (computed)Predicted Blood-Brain-Barrier Permeability TrendSources
N,N-Diethyl analogueElevates lipophilicity by two carbon atoms3.1 [8]Moderate increase due to higher membrane insertion [2]
Chlorine substituted aryl bromide (para-chloro analogue)Reduces atomic mass, maintains halogen bonding potential2.8 [9]Slight improvement; reduced molecular weight promotes passive diffusion [2]
Fluoro-olefin amide bioisostereReplaces carbonyl with bioisosteric fluoro-alkene to lower polar surface area2.9 [10]Enhanced permeability; fewer hydrogen-bond acceptors [10]
Esterification of amide carbonylRemoves hydrogen-bond acceptor, raises lipophilicity4.3 [11]Significant gain; esters out-perform amides in passive membrane assays [11]

Computational values derive from publicly available cheminformatics packages validated against partition coefficient shake-flask experiments [11].

Model and Experimental Correlation

Microfluidic blood-brain-barrier organ-on-chip testing confirmed that the esterified derivative traversed endothelial layers with an apparent permeability coefficient of 5.0 × 10⁻⁶ cm/s, doubling the parental amide’s 2.4 × 10⁻⁶ cm/s rate while preserving monolayer integrity [12].

Design of Neuroprotective Analogues Through Amide Bioisosteric Replacement

Bioisosteric Blueprint

Replacing amide linkages with hetero-aromatic rings such as 1,2,3-triazole or 1,2,4-oxadiazole maintains planarity and electronic signature yet mitigates hydrolytic liability [13]. Such transformations have yielded marked potency enhancements in disease-relevant models, underscoring translational potential.

Case Studies

Compound Number and Core ChangeCellular ModelNeuroprotective EC₅₀Comparative Efficacy Relative to Amide ParentSource
Compound 29 (1,2,3-triazole replacing amide)Mouse hippocampal neuron line HT22 challenged with glutamate0.90 µM [13]233 percent of amide reference compound 28 efficacy [13]
Compound 40 (1,2,4-oxadiazole replacing amide)Same HT22 oxidative stress assay0.25 µM [14]352 percent of amide prototype 28 efficacy [14]
Oxadiazole derivative 45 targeting metabotropic glutamate receptor subtype-7Membrane binding and rat pharmacokinetic studyInhibition constant 30 nM [13]High central nervous system permeability; brain-to-plasma exposure ratio 0.65 [13]

Prospective Development Pathways

Synergising the brominated β-keto-amide’s synthetic accessibility with hetero-isosteric ring insertion could produce dual-function metabolites that serve as both hypnotic intermediates and stand-alone neuroprotective agents. Candidate generation should blend high-throughput copper-catalysed azide–alkyne cycloaddition with automated permeability screening to afford rapid structure–property read-outs [13] [11].

XLogP3

2.2

Dates

Last modified: 04-15-2024

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